Structural Differentiation: Positional Isomerism Dictates Lipophilicity and Hydrogen Bonding Capacity
[(1-Aminopropan-2-yl)sulfanyl]benzene is a positional isomer of 1-(phenylthio)-2-aminopropane (CAS 2014-77-9) and 3-(phenylthio)propan-1-amine (CAS 2015-09-0). This subtle difference in the attachment point of the amine group relative to the thioether significantly impacts key physicochemical properties. The target compound exhibits a calculated logP of 1.94–2.13, which is notably lower than that of 1-(phenylthio)-2-aminopropane (logP = 2.83) and 3-(phenylthio)propan-1-amine (logP = 2.83) . Additionally, the target compound possesses a distinct hydrogen bonding profile (H-Bond Acceptors: 1–2; H-Bond Donors: 1) compared to its analogs, influencing its solubility and membrane permeability characteristics .
| Evidence Dimension | Calculated logP (Lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.94 – 2.13 |
| Comparator Or Baseline | 1-(Phenylthio)-2-aminopropane (logP = 2.83); 3-(Phenylthio)propan-1-amine (logP = 2.83); 2-(Phenylthio)ethanamine (logP = 2.04) |
| Quantified Difference | ΔlogP ≈ -0.7 to -0.9 relative to 1- and 3-position isomers |
| Conditions | Computational prediction (standard methods, e.g., XLogP3, ALogPS) |
Why This Matters
Lower lipophilicity often translates to improved aqueous solubility and reduced non-specific binding, which can be advantageous for developing drug candidates with favorable pharmacokinetic profiles or for use in aqueous-based synthetic reactions.
